

## **EAPB 02303 chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: EAPB 02303

Cat. No.: B10857355

Get Quote

## **EAPB 02303: An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**EAPB 02303** is a novel, second-generation imiqualine derivative that has demonstrated significant potential as an anti-cancer agent. It functions as a microtubule-disrupting agent, leading to cell cycle arrest and apoptosis. A key feature of **EAPB 02303** is its nature as a prodrug, requiring bioactivation by the enzyme Catechol-O-methyltransferase (COMT). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **EAPB 02303**, intended for researchers and professionals in the field of drug development.

## **Chemical Structure and Properties**

**EAPB 02303** is a small heterocyclic molecule belonging to the imiqualine family. Its chemical structure and key properties are summarized below.



| Property          | Value                                                            |  |
|-------------------|------------------------------------------------------------------|--|
| IUPAC Name        | 4-(3,4-dihydroxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-1-amine |  |
| CAS Number        | 1958290-51-1                                                     |  |
| Molecular Formula | C17H14N4O2                                                       |  |
| Molecular Weight  | 306.32 g/mol                                                     |  |
| Appearance        | Solid                                                            |  |
| SMILES            | O=C1C=C(C2=CN=C3N2C4=C(C=CC=C4)N=C<br>3NC)C=C1O                  |  |

# Pharmacological Properties Mechanism of Action

**EAPB 02303** exerts its anti-cancer effects through a dual mechanism of action: disruption of microtubule dynamics and inhibition of the PI3K/AKT/mTOR signaling pathway.

#### 3.1.1. Microtubule Disruption

**EAPB 02303** is a prodrug that is bioactivated by Catechol-O-methyltransferase (COMT), an enzyme often overexpressed in certain cancers like pancreatic ductal adenocarcinoma (PDAC). COMT catalyzes the methylation of **EAPB 02303**, converting it into its active metabolite. This active form then binds to  $\beta$ -tubulin, inhibiting microtubule polymerization. The disruption of microtubule dynamics leads to a cascade of cellular events:

- Mitotic Arrest: The impairment of mitotic spindle assembly causes cells to arrest in the G2/M phase of the cell cycle.
- Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

**EAPB 02303** has shown synergistic effects when used in combination with other microtubule-targeting agents like paclitaxel in pancreatic cancer models.





Click to download full resolution via product page

Figure 1: Bioactivation and microtubule disruption pathway of EAPB 02303.







#### 3.1.2. Inhibition of PI3K/AKT/mTOR Signaling

Recent studies have revealed that **EAPB 02303** also inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers, including Acute Myeloid Leukemia (AML).[1] Treatment with **EAPB 02303** leads to a decrease in the phosphorylation of key proteins in this pathway, such as AKT and mTOR. This inhibition contributes to the anti-leukemic activity of the compound.





Click to download full resolution via product page

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by EAPB 02303.

#### **Cytotoxic Activity**



**EAPB 02303** has demonstrated potent cytotoxic activity against a range of cancer cell lines, particularly in pancreatic cancer and acute myeloid leukemia. The half-maximal inhibitory concentration (IC50) values are in the nanomolar range for several cell lines.

| Cell Line | Cancer Type                         | IC50 (nM) | Reference |
|-----------|-------------------------------------|-----------|-----------|
| A375      | Melanoma                            | 3         |           |
| OCI-AML2  | Acute Myeloid<br>Leukemia (wt-NPM1) | ~5        | [2]       |
| OCI-AML3  | Acute Myeloid<br>Leukemia (NPM1c)   | <5        | [2]       |
| KG-1α     | Acute Myeloid<br>Leukemia           | ~10       |           |
| THP-1     | Acute Myeloid<br>Leukemia           | ~100      |           |
| Panc-1    | Pancreatic Ductal Adenocarcinoma    | ~11       | [3]       |
| CFPAC-1   | Pancreatic Ductal<br>Adenocarcinoma | Potent    |           |

Note: IC50 values can vary depending on the experimental conditions.

## **ADME and Toxicology**

Detailed preclinical data on the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology of **EAPB 02303** are not extensively published in the public domain. Further studies are required to fully characterize its pharmacokinetic profile and safety. Preliminary in vivo studies in mouse xenograft models of human melanoma have shown that **EAPB 02303** can reduce tumor size in a dose-dependent manner.

## **Experimental Protocols**

The following sections provide generalized protocols for key experiments used to characterize the activity of **EAPB 02303**. It is recommended to refer to specific publications for detailed



methodologies.

## Synthesis of EAPB 02303

A detailed, publicly available protocol for the specific synthesis and purification of **EAPB 02303** is not currently available. The synthesis of related imiqualine derivatives generally involves multi-step organic synthesis procedures.

## **In Vitro Assays**





Click to download full resolution via product page

Figure 3: General experimental workflow for in vitro characterization of EAPB 02303.

5.2.1. Cell Viability Assay (MTT Assay)



- Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of EAPB 02303 and a vehicle control.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours).
- MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
  using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
- 5.2.2. Cell Cycle Analysis (Propidium Iodide Staining)
- Cell Treatment: Treat cells with EAPB 02303 at the desired concentration and for the desired time.
- Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
- Fixation: Fix the cells in cold 70% ethanol.
- Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
- 5.2.3. Apoptosis Assay (Annexin V/PI Staining)



- Cell Treatment: Treat cells with EAPB 02303.
- Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
- Incubation: Incubate the cells in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4][5]

#### 5.2.4. Tubulin Polymerization Assay

- Reaction Setup: In a 96-well plate, combine purified tubulin, a polymerization buffer containing GTP, and different concentrations of the active metabolite of EAPB 02303.
- Initiation: Initiate polymerization by incubating the plate at 37°C.
- Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a microplate reader.
- Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect on tubulin polymerization.

#### 5.2.5. Western Blot Analysis

- Cell Lysis: Lyse treated and untreated cells to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).



- Blocking: Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, β-tubulin) followed by secondary antibodies conjugated to an enzyme (e.g., HRP).
- Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

#### In Vivo Xenograft Studies

- 5.3.1. Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
- Tumor Implantation: Implant tumor fragments from a pancreatic cancer patient subcutaneously into immunocompromised mice.
- Tumor Growth: Allow the tumors to grow to a palpable size.
- Treatment: Randomize the mice into treatment groups (e.g., vehicle control, EAPB 02303, paclitaxel, EAPB 02303 + paclitaxel).
- Monitoring: Monitor tumor volume and body weight of the mice regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

## **Conclusion**

**EAPB 02303** is a promising preclinical anti-cancer agent with a unique mechanism of action that combines microtubule disruption with the inhibition of a key cell survival pathway. Its prodrug nature and reliance on COMT for activation offer potential for tumor-selective therapy. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its therapeutic potential in a broader range of cancers. This technical guide provides a foundational understanding of **EAPB 02303** for researchers and drug development professionals, aiming to facilitate further investigation and development of this novel compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting microtubule polymerization with EAPB02303, a prodrug activated by catechol-O-methyl transferase, enhances paclitaxel effect in pancreatic cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- To cite this document: BenchChem. [EAPB 02303 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857355#eapb-02303-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com